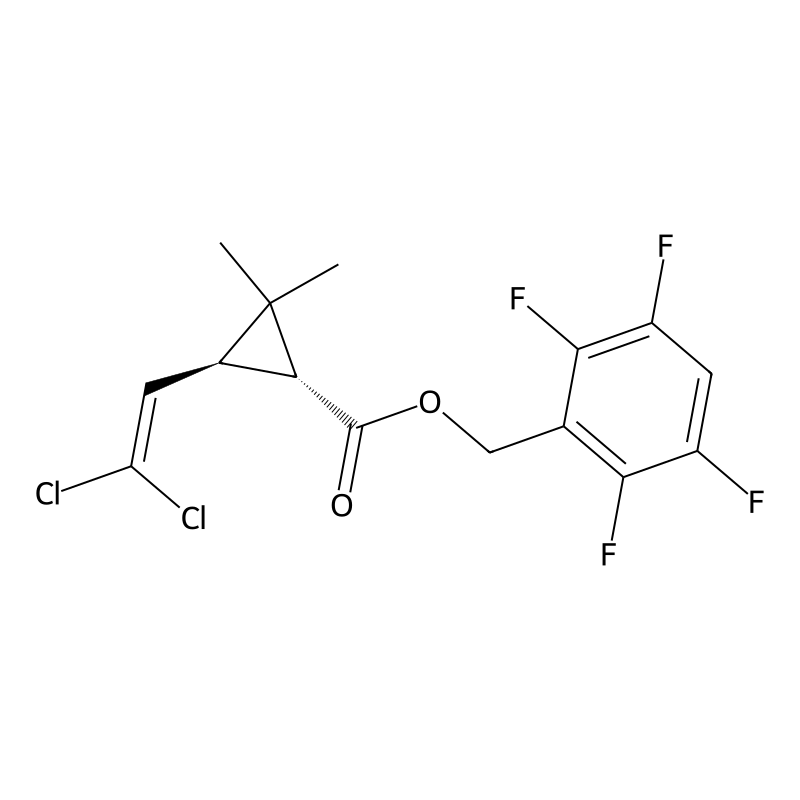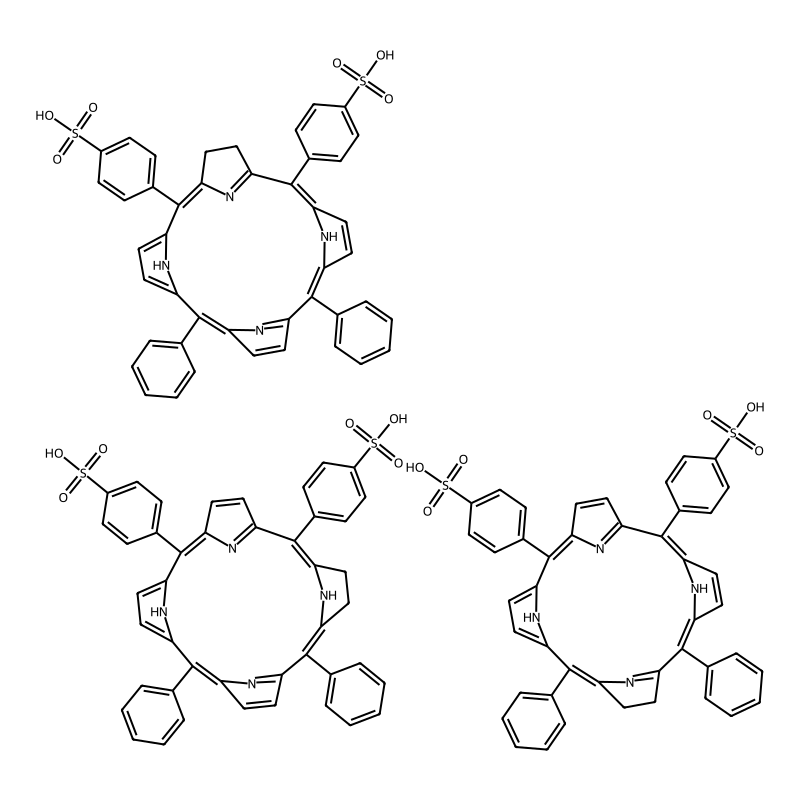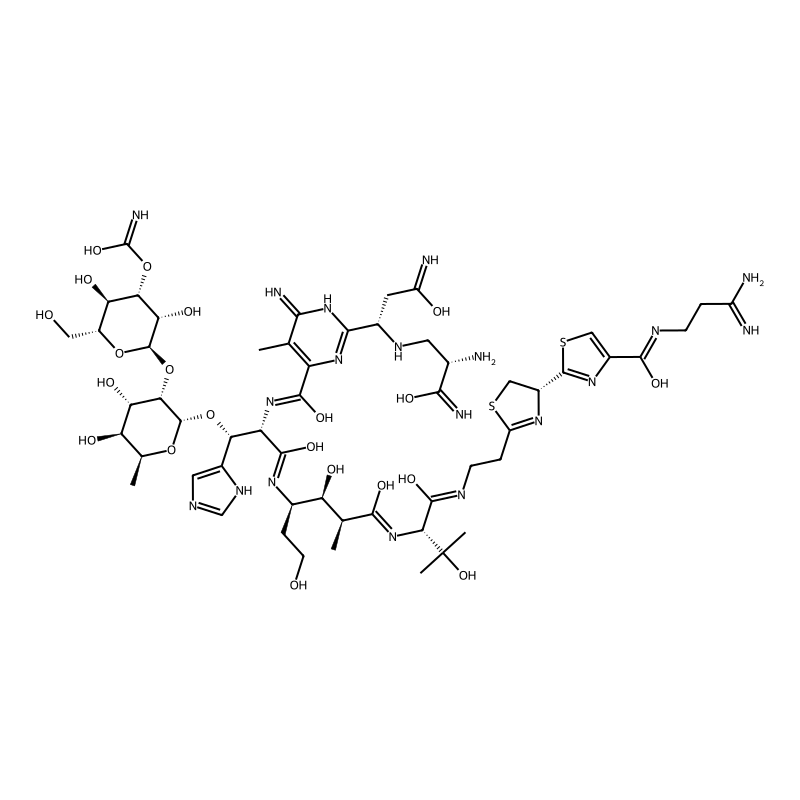Transfluthrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
- Reduced reliance on direct contact: This can be crucial in situations where complete coverage with traditional insecticides is impractical or undesirable, such as outdoor settings.
- Potential for community-wide protection: By repelling mosquitoes from entire areas, spatial repellents may indirectly protect individuals who are not directly using repellents themselves.
- Delaying insecticide resistance: The unique mode of action of spatial repellents may help to delay the development of resistance in mosquito populations compared to traditional insecticides.
Several studies have investigated the efficacy of transfluthrin as a spatial repellent against various mosquito species. These studies have employed a range of methodologies, including:
- Laboratory assays: These controlled experiments measure the repellent effect of transfluthrin on mosquitoes in cages [, ].
- Semi-field trials: These studies evaluate the effectiveness of transfluthrin-based devices in more realistic settings, such as screened enclosures [].
- Field trials: These larger-scale studies assess the impact of transfluthrin interventions on mosquito populations and disease transmission in real-world environments.
Research findings:
- Repellent activity: Studies have shown that transfluthrin can effectively repel various mosquito species, including those that transmit diseases like dengue fever and malaria [, , ].
- Mode of action: While the exact mechanism by which transfluthrin repels mosquitoes remains under investigation, research suggests that it may interfere with the insects' nervous system, making them less likely to enter areas with detectable levels of the compound [].
- Potential for community-wide protection: A semi-field study demonstrated that transfluthrin-based devices significantly reduced human landing rates of mosquitoes, suggesting potential for community-level protection [].
- Resistance development: While spatial repellents may initially delay resistance development, continued monitoring and research are crucial to assess long-term sustainability and potential emergence of resistance in mosquito populations [].
- Environmental impact: The potential environmental impact of transfluthrin, particularly on non-target organisms, requires further investigation.
Transfluthrin is a synthetic pyrethroid insecticide known for its rapid action and low persistence in the environment. It is primarily used to control household pests such as mosquitoes, flies, and cockroaches. The chemical structure of transfluthrin is defined by its molecular formula and a molecular weight of 371.2 g/mol. It exists as a white solid with a melting point of 32 °C and a boiling point of 242 °C . Transfluthrin acts both as a contact and inhalation insecticide, making it effective in various formulations, including vaporizers and mosquito coils .
Transfluthrin acts as a neurotoxin, targeting the nervous system of insects. It disrupts the normal function of sodium channels in nerve cell membranes, leading to uncontrolled nerve impulses, paralysis, and ultimately death of the insect []. This mode of action is similar to other pyrethroid insecticides.
While generally considered safe for use according to label instructions, transfluthrin can be toxic if inhaled or absorbed through the skin in high concentrations []. Symptoms of exposure may include nervousness, anxiety, tremors, convulsions, skin allergies, sneezing, and respiratory irritation [].
Transfluthrin is synthesized through a multi-step chemical process involving the reaction of various starting materials that include fluorinated compounds and chlorinated vinyl derivatives. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry, specifically the production of the (1R)-trans isomer which is the active form of the compound .
Transfluthrin is widely used in household insecticides for indoor pest control. Its applications include:
- Electric vaporizers: These devices release transfluthrin into the air, providing effective mosquito control.
- Mosquito coils: Transfluthrin is incorporated into coils that emit smoke containing the insecticide when burned.
- Aerosol sprays: Used for immediate knockdown of flying insects.
The compound's effectiveness at low concentrations makes it suitable for residential use while minimizing environmental impact .
Research on transfluthrin has focused on its behavior in indoor environments, particularly its gas-particle partitioning and inhalation exposure during application. Studies indicate that transfluthrin concentrations can peak shortly after vaporizer activation and then decline rapidly . Understanding these dynamics is crucial for assessing exposure risks and optimizing usage guidelines.
Transfluthrin belongs to a class of chemicals known as pyrethroids, which are synthetic analogs of natural pyrethrins derived from chrysanthemum flowers. Here are some similar compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Permethrin | C21H20Cl2O3 | Broad-spectrum insecticide with longer residual activity |
| Deltamethrin | C22H19Br2O3 | More toxic to insects; used in agricultural settings |
| Cypermethrin | C22H19Cl2O3 | Effective against a wide range of pests; less volatile |
Uniqueness of Transfluthrin:
Sodium Channel Activation as Primary Repellent Mechanism
Transfluthrin exerts its repellent effects primarily through the activation of voltage-gated sodium channels in insect nervous systems. In Aedes aegypti mosquitoes, spatial repellency occurs at nonlethal concentrations as low as 1 ppm, as demonstrated in hand-in-cage assays [1] [4]. These assays revealed that transfluthrin-treated netting significantly reduced mosquito landings compared to controls, with no observable neurotoxic effects or mortality at concentrations ≤1 ppm [1].
The dependency on sodium channel activation was confirmed through genetic and stereochemical analyses. Pyrethroid-resistant Ae. aegypti strains (KDR:ROCK), carrying S989P+V1016G mutations in the sodium channel gene AaNa~v~1-1, exhibited reduced sensitivity to transfluthrin repellency [1] [4]. Electrophysiological studies showed that wild-type sodium channels expressed in Xenopus oocytes produced prolonged tail currents upon transfluthrin exposure, whereas mutant channels did not [1]. Furthermore, the 1S-cis isomer of transfluthrin—which lacks sodium channel activation properties—failed to repel mosquitoes, unlike the active 1R-trans isomer [1] [4]. These findings establish sodium channel modulation as the principal mechanism driving transfluthrin’s repellent action.
Lack of Olfactory Receptor Activation
Contrary to traditional models of insect repellency, transfluthrin does not activate olfactory receptor neurons (ORNs). Electroantennogram (EAG) assays detected no responses to transfluthrin in Ae. aegypti, even at concentrations eliciting robust repellency [1] [4]. This contrasts with DEET, which activates specific odorant receptors (e.g., Orco) to mediate repellency [1].
The absence of olfactory involvement was further supported by behavioral assays comparing transfluthrin and DEET. While DEET repellency remained unaffected in sodium channel mutant mosquitoes, transfluthrin’s efficacy diminished [1] [4]. This dissociation underscores that transfluthrin operates independently of olfactory pathways, relying solely on neurophysiological disruption via sodium channels.
Synergistic Interactions with DEET
Transfluthrin enhances the repellency of DEET through complementary mechanisms. At subthreshold concentrations (0.1 ppm), transfluthrin potentiated DEET’s repellent effect in Ae. aegypti, reducing landings by 40% compared to DEET alone [1] [4]. This synergy arises from transfluthrin’s sodium channel activation augmenting DEET’s olfactory-mediated repellency.
The dual-target interaction suggests that combining sodium channel modulators with olfactory antagonists could yield more effective repellent formulations. Such mixtures may disrupt multiple sensory pathways, reducing the likelihood of insect resistance [1] [4]. This approach aligns with emerging strategies to combat vector-borne diseases through multi-mechanistic interventions.
Transfluthrin exposure demonstrates profound sublethal effects on mosquito reproductive success across multiple species, with gender-specific impacts that significantly compromise population fitness.
Male-Derived Reproductive Deficits
Research has revealed that male mosquitoes exposed to sublethal transfluthrin concentrations become primary drivers of reproductive failure in mating populations. In controlled studies with Aedes albopictus, treated males in mating pairs resulted in significantly lower egg viability and accelerated larval hatch patterns in the first filial generation [1]. The presence of sperm in female spermathecae was significantly diminished in test groups containing treated male mosquitoes, indicating compromised male fertility and mating success [1]. These findings suggest that male sublethal effects may be critical determinants of mixed population reproductive success.
Sublethal transfluthrin exposure induces dose-dependent effects on reproductive parameters. In Aedes aegypti and Aedes albopictus, exposure to concentrations ranging from LC10 to LC30 produced substantial reductions in viable egg production, with decreases of 50-75% observed across all treatment groups [2]. Both species suffered major reductions in viable eggs laid, while dissected females retained 50% or fewer of their eggs compared to control groups [2]. Aedes albopictus females exposed to the highest concentrations retained significant proportions of melanised oocytes, indicating severe reproductive dysfunction [2].
Egg Development and Hatchability Impairments
Transfluthrin exposure significantly impairs egg development and hatchability across multiple mosquito species. Studies with transfluthrin-treated jute fabrics demonstrated that egg hatchability was reduced to 49.5% compared to control groups, while cotton fabric treatments reduced hatchability to 40.2% [3] [4]. These reductions were statistically significant (p=0.029 and p=0.008, respectively) and indicate substantial impacts on reproductive fitness.
Intriguingly, resistant mosquito strains exposed to sublethal transfluthrin concentrations exhibited paradoxical reproductive responses. Transfluthrin-resistant Aedes aegypti mosquitoes that survived intervention produced significantly higher numbers of eggs per female (36.5 eggs) compared to control groups (11.8 eggs) [5]. This phenomenon suggests that sublethal exposure to transfluthrin may stimulate egg production in resistant strains, presenting critical challenges for vector control strategies.
Skip-Oviposition Behavioral Modifications
Transfluthrin exposure fundamentally alters oviposition behavior patterns, particularly the skip-oviposition phenomenon that is characteristic of container-inhabiting species. Both Aedes aegypti and Aedes albopictus expressed reduced skip-oviposition behavior at all exposure concentrations [2]. This behavioral modification is epidemiologically significant because untreated mosquitoes typically spread eggs across 4-6 containers per gonotrophic cycle, facilitating population dispersal and survival.
Exposure to sublethal concentrations reduces the dispersion of eggs across oviposition arenas, with treated mosquitoes ovipositing in significantly fewer cups than unexposed controls [6]. However, transfluthrin-exposed gravid Aedes aegypti females demonstrated a 9.35% increase in attraction to experimental oviposition sites compared to non-exposed cohorts [7]. This increased attraction may represent a hyperactive olfactory response or a hormetic effect induced by sublethal concentrations.
Modulation of Feeding Behavior
Transfluthrin exerts multifaceted effects on mosquito feeding behavior through spatial repellency, blood-feeding inhibition, and host-seeking interference mechanisms.
Blood-Feeding Inhibition and Host-Seeking Disruption
Controlled studies using the BiteBarrier transfluthrin emanator demonstrated substantial blood-feeding reductions across multiple mosquito species. Indoor applications reduced blood-feeding by 93% (95% CI: 92-93%), while outdoor applications achieved 80% reduction (95% CI: 78-81%) [8]. These protective efficacies remained consistent across pyrethroid-susceptible and resistant strains, including Anopheles gambiae, Anopheles funestus, Culex quinquefasciatus, and Aedes aegypti [8].
Semi-field evaluations revealed that transfluthrin-treated jute fabrics significantly reduced human landing rates with odds ratios of 0.27 (95% CI: 0.10-0.74, p=0.011) for Anopheles minimus [3]. Blood feeding success was significantly reduced among mosquitoes exposed to both jute and cotton fabric treatments, with reductions to 12.45% and 13% respectively compared to control groups [3] [4].
Temporal and Species-Specific Variations
The efficacy of transfluthrin in modulating feeding behavior demonstrates significant temporal variations. Studies with transfluthrin-impregnated polyester fabrics showed that protective efficacy was 60.73% during morning trials compared to 31.97% during evening trials against Aedes albopictus [9]. Blood feeding was moderately reduced in exposed mosquitoes (37.5% fed) compared to unexposed mosquitoes (67.7% fed) during morning trials, but this effect was diminished during evening periods [9].
Species-specific responses to transfluthrin spatial repellency reveal substantial variation in behavioral sensitivity. At LC50 concentrations, Anopheles minimus exhibited 60.1% escape responses while Anopheles dirus demonstrated 80% escape responses, both showing 12-16 fold greater responses than Aedes aegypti which showed only 5% escape [10] [11]. Field-collected populations showed different response patterns, with Aedes aegypti from Nonthaburi demonstrating 54.9% escape response and Anopheles harrisoni from Kanchanaburi showing 47.1% escape response [10].
Neurological Mechanisms of Behavioral Modulation
The modulation of feeding behavior by transfluthrin operates through voltage-gated sodium channel activation rather than exclusively through olfactory pathways. Research using stereospecific transfluthrin isomers demonstrated that sodium channel activation is essential for spatial repellency, as the inactive 1S-cis isomer failed to elicit repellency despite sharing chemical similarity with the active 1R-trans configuration [12]. Pyrethroid-resistant mosquitoes carrying kdr mutations showed reduced repellency, supporting the role of sodium channel modulation in behavioral responses [12].
The concentration-dependent nature of behavioral effects suggests multiple mechanisms of action. At low concentrations (1 ppm), transfluthrin elicits spatial repellency without observable behavioral impairment, while higher concentrations (100 ppm or greater) produce general neurotoxic effects that disrupt normal mosquito function [12]. This dual-mode action indicates that transfluthrin can modify behavior through specific neural circuit activation at sub-lethal concentrations before inducing general neurotoxicity.
Table 1: Summary of Transfluthrin Reproductive Success Impacts
| Study Parameter | Effect Observed | Species/Strain | Statistical Significance | Study Citation |
|---|---|---|---|---|
| Egg Viability - Treated Males (F1) | Significantly Lower | Aedes albopictus | Yes (p<0.05) | McKay et al., 2024 |
| Viable Eggs Reduction - Aedes aegypti | 50-75% Reduction | Aedes aegypti | Yes (p<0.05) | Bibbs & Xue, 2018 |
| Viable Eggs Reduction - Aedes albopictus | 50-75% Reduction | Aedes albopictus | Yes (p<0.05) | Bibbs & Xue, 2018 |
| Egg Hatchability - TFT-Jute Exposure | 49.5% (vs Control) | Anopheles minimus | Yes (p=0.029) | Yan et al., 2023 |
| Egg Production - Resistant Strain | 36.5 vs 11.8 eggs/female | Aedes aegypti (Resistant) | Yes (p<0.05) | Ahebwa et al., 2024 |
| Skip-Oviposition Behavior | Reduced at All Exposures | Both Aedes Species | Yes (p<0.05) | Bibbs & Xue, 2018 |
Table 2: Summary of Transfluthrin Feeding Behavior Impacts
| Behavioral Parameter | Effect Magnitude | Species Tested | Statistical Significance | Study Citation |
|---|---|---|---|---|
| Blood Feeding Reduction - Indoor | 93% Reduction (95% CI: 92-93%) | Multiple Species | Yes (p<0.002) | BiteBarrier Study, 2025 |
| Blood Feeding Reduction - Outdoor | 80% Reduction (95% CI: 78-81%) | Multiple Species | Yes (p<0.002) | BiteBarrier Study, 2025 |
| Human Landing Rate Reduction - TFT-Jute | OR=0.27 (95% CI: 0.10-0.74) | Anopheles minimus | Yes (p=0.011) | Yan et al., 2023 |
| Spatial Repellency - Anopheles minimus | 60.1% Escape Response | Anopheles minimus | Yes (p<0.05) | Sukkanon et al., 2020 |
| Spatial Repellency - Anopheles dirus | 80% Escape Response | Anopheles dirus | Yes (p<0.05) | Sukkanon et al., 2020 |
| Protective Efficacy - Morning Trials | 60.73% Protection | Aedes albopictus | Yes (p<0.05) | Polyester Fabric Study, 2025 |
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Melting Point
UNII
GHS Hazard Statements
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
MeSH Pharmacological Classification
Vapor Pressure
Pictograms


Irritant;Environmental Hazard








